
1-Chloro-3-(3-methylbutoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(3-methylbutoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a 3-methylbutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-methylbutoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with 3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the opening of the epoxide ring, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-Chloro-3-(3-methylbutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
科学研究应用
1-Chloro-3-(3-methylbutoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-Chloro-3-(3-methylbutoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.
相似化合物的比较
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 1-(2-butoxypropoxy)propan-2-ol
- 2-Propanol, 1-chloro-3-methoxy-
Uniqueness
1-Chloro-3-(3-methylbutoxy)propan-2-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
70602-91-4 |
|---|---|
分子式 |
C8H17ClO2 |
分子量 |
180.67 g/mol |
IUPAC 名称 |
1-chloro-3-(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C8H17ClO2/c1-7(2)3-4-11-6-8(10)5-9/h7-8,10H,3-6H2,1-2H3 |
InChI 键 |
IMAFVPGHNXZBNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


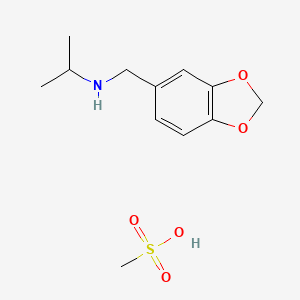
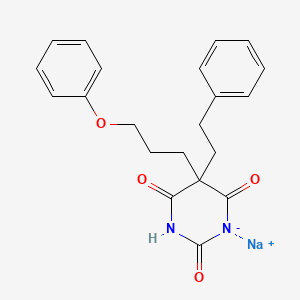


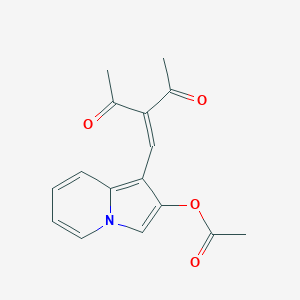
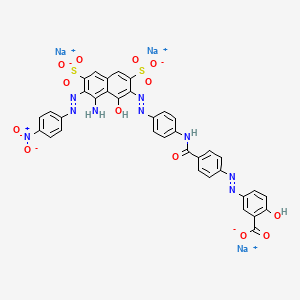
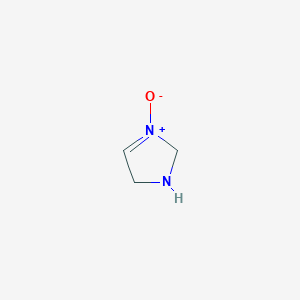
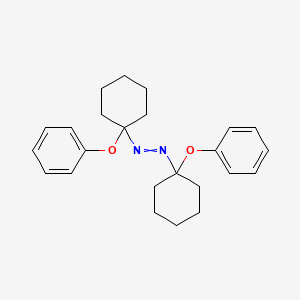

![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

